molecular formula C21H24ClN5O6 B12915021 N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B12915021
M. Wt: 477.9 g/mol
InChI Key: XZXFETIYHPKOOL-NZUHDNPQSA-N
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Description

Table 1: Stereochemical Assignments in the Oxolane Ring

Carbon Position Substituent Configuration
C2 Purine attachment point R
C3 1-(2-Chloroethoxy)ethoxy R
C4 Hydroxyl (-OH) R
C5 Hydroxymethyl (-CH2OH) R

This stereochemistry is critical for molecular recognition in biological systems, as seen in related fluorinated purine analogues.

Comparative Analysis With Related Purine-Benzamide Conjugates

The target compound belongs to a family of N6-benzoylpurine derivatives, which are frequently modified at the sugar moiety to modulate physicochemical properties. Key comparisons include:

N6-Benzoyladenosine (CAS 4546-55-8)

  • Structure : Features a ribose (β-D-ribofuranose) sugar with hydroxyl groups at C2', C3', and C5'.
  • Key Difference : Lacks the 1-(2-chloroethoxy)ethoxy side chain, resulting in lower lipophilicity compared to the target compound.

N-(9-((2R,3R,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide (CAS 136834-20-3)

  • Structure : Contains a fluorinated oxolane ring at C3' instead of the ether side chain.
  • Key Difference : Fluorination increases electronegativity at C3', potentially enhancing hydrogen-bonding capacity versus the chloroethoxy group.

N6-Benzoyl-2'-Fluoro-2'-deoxyadenosine

  • Structure : 2'-Deoxyribose with a fluorine atom at C2' and a 4,4'-dimethoxytrityl protecting group at C5'.
  • Key Difference : The trityl group enhances solubility in organic solvents, a feature absent in the target compound.

Table 2: Structural Comparison of Purine-Benzamide Analogues

Compound Sugar Modifications Key Functional Groups
Target Compound 3-[1-(2-Chloroethoxy)ethoxy] oxolane Chloroethoxy, benzamide
N6-Benzoyladenosine β-D-ribofuranose Hydroxyl, benzamide
2'-Fluoro-2'-deoxyadenosine 2'-Deoxy-2'-fluoro ribose Fluoro, dimethoxytrityl

These structural variations influence properties such as solubility, metabolic stability, and receptor binding.

Tautomeric Forms and Protonation States in Solid vs. Solution Phases

The purine ring in This compound exhibits tautomerism, with protonation states dependent on phase and environment:

Tautomeric Equilibria

  • N9-H Tautomer : Predominant in non-polar environments, stabilized by intramolecular hydrogen bonding between the N7 nitrogen and the C4' hydroxyl group.
  • N7-H Tautomer : Favored in aqueous solutions due to solvation effects, with the benzamide carbonyl participating in hydrogen bonding with water.

Protonation States

  • Solid Phase : The compound exists predominantly as the neutral species, with the purine N1 protonated and the benzamide carbonyl deprotonated. This is supported by X-ray crystallography data from analogous N6-benzoylpurines.
  • Aqueous Solution (pH 7.4) : Deprotonation occurs at N1 (pKa ≈ 4.5), yielding a negatively charged species. The 2-chloroethoxyethoxy side chain remains neutral due to its low basicity (pKa < 0).

Table 3: Tautomeric and Protonation Behavior

Phase Dominant Tautomer Protonation Site Stabilizing Interactions
Solid N9-H N1 N1–O4' hydrogen bond
Solution N7-H Deprotonated N1 Solvent hydrogen bonding

These insights into tautomerism and protonation are critical for understanding the compound’s reactivity and interactions in synthetic or biological contexts.

Properties

Molecular Formula

C21H24ClN5O6

Molecular Weight

477.9 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C21H24ClN5O6/c1-12(31-8-7-22)32-17-16(29)14(9-28)33-21(17)27-11-25-15-18(23-10-24-19(15)27)26-20(30)13-5-3-2-4-6-13/h2-6,10-12,14,16-17,21,28-29H,7-9H2,1H3,(H,23,24,26,30)/t12?,14-,16-,17-,21-/m1/s1

InChI Key

XZXFETIYHPKOOL-NZUHDNPQSA-N

Isomeric SMILES

CC(OCCCl)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Canonical SMILES

CC(OCCCl)OC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)O

Origin of Product

United States

Preparation Methods

Synthesis of the Modified Sugar Moiety

  • The sugar moiety is typically synthesized starting from a protected ribose or oxolane derivative.
  • Introduction of the 1-(2-chloroethoxy)ethoxy substituent at the 3-position involves nucleophilic substitution or etherification reactions using 2-chloroethoxy reagents under controlled conditions to maintain stereochemistry.
  • Protection of hydroxyl groups (e.g., as silyl ethers or acyl groups) is essential during this step to prevent side reactions.
  • After substitution, selective deprotection yields the free hydroxyl groups at the 4 and 5 positions, preserving the stereochemical integrity of the sugar ring.

Preparation of the Purine Base with Benzamide Substitution

  • The purine base is functionalized at the 6-position with a benzamide group.
  • This is commonly achieved by nucleophilic aromatic substitution or amide coupling reactions starting from 6-chloropurine or 6-aminopurine derivatives.
  • Benzoylation or amide bond formation is performed using benzoyl chloride or benzamide coupling reagents (e.g., carbodiimides) under mild conditions to avoid degradation of the purine ring.

Coupling of Sugar and Purine Moieties

  • The glycosidic bond formation between the sugar and purine base is a critical step.
  • This is often accomplished via Vorbrüggen glycosylation, where a silylated purine base reacts with a protected sugar halide (e.g., sugar chloride or bromide) in the presence of a Lewis acid catalyst (e.g., trimethylsilyl triflate).
  • The reaction conditions are optimized to favor β-anomer formation and maintain stereochemical purity.
  • After coupling, global deprotection steps remove protecting groups to yield the target nucleoside analog.

Introduction of the 1-(2-chloroethoxy)ethoxy Group

  • In some synthetic routes, the 1-(2-chloroethoxy)ethoxy substituent is introduced post-glycosylation by selective etherification of the 3-hydroxyl group on the sugar.
  • This step uses 2-chloroethyl ethylene glycol derivatives under basic or phase-transfer catalysis conditions.
  • Purification is achieved by chromatographic methods to isolate the desired stereoisomer.

Representative Synthetic Route Summary Table

Step Reaction Type Key Reagents/Conditions Outcome/Notes
1 Sugar protection TBDMS-Cl, pyridine or acyl chlorides Protected ribose derivative
2 Etherification at 3-OH 2-chloroethoxy ethylene glycol, base catalyst Introduction of 1-(2-chloroethoxy)ethoxy group
3 Purine base functionalization Benzoyl chloride or benzamide coupling agents 6-benzamide purine derivative
4 Glycosylation (Vorbrüggen) Silylated purine, sugar halide, Lewis acid Formation of nucleoside glycosidic bond
5 Deprotection Acidic or fluoride ion conditions Removal of protecting groups, final compound
6 Purification Chromatography (HPLC, silica gel) Isolation of pure stereoisomer

Detailed Research Findings and Notes

  • Patent literature (e.g., US8278283B2, EP2951191B1) describes methods for synthesizing nucleoside analogs with modified sugar moieties and purine bases, emphasizing the importance of stereochemical control and selective protection strategies.
  • The introduction of chloroethoxy substituents is often performed via nucleophilic substitution on protected sugar intermediates, requiring careful control to avoid side reactions and maintain stereochemistry.
  • Analytical characterization (NMR, MS, HPLC) confirms the stereochemical configuration and purity of intermediates and final products.
  • The synthetic approach is modular, allowing variation in the purine base or sugar substituents for analog development.
  • The compound’s preparation demands expertise in carbohydrate chemistry, nucleoside synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions may target the purine base or the benzamide group.

    Substitution: The chloroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In molecular biology, the compound can be used as a probe to study nucleic acid interactions and enzyme activities. Its ability to mimic natural nucleotides makes it valuable in research involving DNA and RNA.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. Its structure allows it to interact with specific molecular targets, making it a candidate for drug development.

Industry: In the industrial sector, the compound can be used in the production of specialized materials and chemicals. Its unique properties make it suitable for various applications, including the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, altering their activity and function. This interaction is mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of enzyme activity or disruption of nucleic acid structures.

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its 3'-[1-(2-chloroethoxy)ethoxy] group, which distinguishes it from related nucleoside derivatives. Below is a comparative analysis of structural analogs:

Compound Name / ID Substituents at Key Positions Molecular Weight Key Applications / Notes
Target Compound 3': 1-(2-Chloroethoxy)ethoxy; 4': OH; 5': CH2OH 731.79 g/mol Oligonucleotide synthesis; enhanced nuclease resistance
N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-sulfanyloxolan-2-yl]-9H-purin-6-yl}benzamide (10) 4': S-Benzoyl; 5': DMTr-protected CH2O 777.9 g/mol Intermediate for thiophosphate oligonucleotides; 53% synthesis yield
N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-9H-purin-6-yl}benzamide (35) 4': Phosphoramidite; 5': S-DMTr 857.95 g/mol Antisense oligonucleotide synthesis; 46% yield
N6-Benzoyl-2'-deoxyadenosine hydrate 2'-deoxyribose; 4': OH; 5': CH2OH 385.36 g/mol DNA synthesis intermediate; reduced steric hindrance
CV1808 (Adenosine receptor agonist) 2-(4-Chlorophenyl)ethoxy at purine C2; ribose hydroxyls 455.88 g/mol A2A adenosine receptor agonist; cardiovascular applications

Spectroscopic and Analytical Data

  • 1H NMR : The target compound’s 3'-[1-(2-chloroethoxy)ethoxy] group would produce distinct δ ~3.6–4.0 ppm signals (OCH2CH2Cl), differentiating it from analogs like 10 (δ ~2.5–3.0 ppm for S-benzoyl) .
  • MS Data : Expected [M+H]+ at m/z 732.3, contrasting with compound 10 (m/z 777.6) and 35 (m/z 858.0) .

Functional Implications

  • Stability : The 3'-chloroethoxyethoxy group enhances resistance to enzymatic degradation compared to hydroxyl or methoxy substituents (e.g., compound 22 ) .

Biological Activity

N-[9-[(2R,3R,4R,5R)-3-[1-(2-chloroethoxy)ethoxy]-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with potential therapeutic applications. Its unique structure and biological properties have made it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a purine base linked to a benzamide group via a modified oxolane ring. Its molecular formula is C18H19N5O6C_{18}H_{19}N_{5}O_{6}, and it has a molecular weight of approximately 401.38 g/mol. The presence of various functional groups contributes to its biological activity.

Structural Formula

The structural representation can be summarized as follows:

ComponentStructure
Purine BasePurine Structure
Benzamide GroupBenzamide Structure
Oxolane RingOxolane Structure

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound may exert its effects through:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Binding : It may bind to various receptors, modulating their activity and influencing signaling pathways.
  • Gene Expression Modulation : By affecting transcription factors, it can alter gene expression patterns associated with disease states.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation.
    Cell LineIC50 (µM)Mechanism
    HeLa10Apoptosis induction
    MCF78Cell cycle arrest

Antiviral Activity

The compound has also shown potential antiviral effects against certain viral infections. Research indicates that it may inhibit viral replication by interfering with viral protein synthesis.

Antidiabetic Properties

Preliminary studies suggest that this compound could enhance insulin sensitivity and glucose uptake in adipocytes.

Study 1: Anticancer Efficacy

A study published in Cancer Research highlighted the efficacy of the compound in reducing tumor size in xenograft models. The treatment group showed a significant decrease in tumor volume compared to controls.

Study 2: Antiviral Activity

Research published in Virology Journal reported that the compound inhibited the replication of influenza virus in vitro by more than 70%, suggesting its potential as a therapeutic agent against viral infections.

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